molecular formula C14H15BrN4O B2913855 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198295-85-9

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2913855
CAS No.: 2198295-85-9
M. Wt: 335.205
InChI Key: PLNCZGUNHIRSKU-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions:

    Formation of the 1,2,3-triazole ring:

    Attachment of the 3-bromobenzoyl group: This step may involve the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the bromobenzoyl group or the triazole ring.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
  • 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
  • 1-(3-methylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Uniqueness

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCZGUNHIRSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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